molecular formula C13H10F6O3 B1325242 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid CAS No. 898788-07-3

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Cat. No.: B1325242
CAS No.: 898788-07-3
M. Wt: 328.21 g/mol
InChI Key: IHVOWHQTDQOSDM-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming principles that accurately describe its structural composition. The preferred International Union of Pure and Applied Chemistry name is 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoic acid. This systematic name precisely identifies the compound by indicating the presence of a pentanoic acid backbone with an oxo group at the fifth carbon position and a substituted phenyl group attached at the same carbon.

The nomenclature breakdown reveals several key structural elements. The term "pentanoic acid" indicates a five-carbon carboxylic acid chain, while "5-oxo" specifies the presence of a ketone functional group at the fifth carbon position. The phenyl substituent is described as "3,5-bis(trifluoromethyl)phenyl," indicating two trifluoromethyl groups located at the meta positions (3 and 5) relative to the point of attachment to the pentanoic acid chain. Alternative systematic names include "Benzenepentanoic acid, δ-oxo-3,5-bis(trifluoromethyl)-" which emphasizes the benzene ring as the starting point for nomenclature.

The systematic naming also reveals the compound's relationship to valeric acid, which is the common name for pentanoic acid. When incorporating the ketone functionality, the compound is appropriately termed as an oxovaleric acid derivative. This naming convention facilitates understanding of the compound's chemical family and expected reactivity patterns.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of this compound is C₁₃H₁₀F₆O₃, with a corresponding molecular weight of 328.21 grams per mole. This formula indicates a complex molecular structure containing thirteen carbon atoms, ten hydrogen atoms, six fluorine atoms, and three oxygen atoms. The high fluorine content, representing 34.7% of the total molecular weight, significantly influences the compound's physicochemical properties.

Molecular Parameter Value
Molecular Formula C₁₃H₁₀F₆O₃
Molecular Weight 328.21 g/mol
Carbon Atoms 13
Hydrogen Atoms 10
Fluorine Atoms 6
Oxygen Atoms 3
Fluorine Content by Weight 34.7%

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is "C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCC(=O)O", which provides a linear representation of the molecular connectivity. The International Chemical Identifier representation is "InChI=1S/C13H10F6O3/c14-12(15,16)8-4-7(5-9(6-8)13(17,18)19)10(20)2-1-3-11(21)22/h4-6H,1-3H2,(H,21,22)", offering a standardized method for representing the compound's structure.

Structural isomerism analysis reveals that this compound exhibits positional isomerism possibilities based on the location of trifluoromethyl substituents on the phenyl ring. The 3,5-disubstitution pattern represents one specific isomer, while other potential isomers could include 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-disubstituted variants. However, the 3,5-substitution pattern provides unique symmetry and electronic properties that distinguish it from other possible isomers.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 898788-07-3. This unique identifier serves as the definitive reference for the compound in chemical databases and literature. The Chemical Abstracts Service registry system provides an unambiguous method for identifying chemical substances regardless of nomenclature variations or linguistic differences.

Additional chemical identifiers include the Molecular Design Limited number MFCD01311600, which is used in various chemical inventory systems. The PubChem Compound Identifier for this compound is 24726881, providing access to comprehensive chemical information in the National Center for Biotechnology Information database system.

Identifier Type Value
Chemical Abstracts Service Number 898788-07-3
Molecular Design Limited Number MFCD01311600
PubChem Compound Identifier 24726881
International Chemical Identifier Key IHVOWHQTDQOSDM-UHFFFAOYSA-N

The International Chemical Identifier Key "IHVOWHQTDQOSDM-UHFFFAOYSA-N" provides a hashed representation of the compound's structure that enables rapid database searching and structural comparison. This standardized identifier system facilitates chemical information exchange across different databases and research platforms.

Alternative synonyms for this compound include "5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoic acid" and "Benzenepentanoic acid, δ-oxo-3,5-bis(trifluoromethyl)-". These alternative names reflect different approaches to systematic nomenclature while referring to the identical chemical structure.

Comparative Analysis of Trifluoromethyl-Substituted Valeric Acid Derivatives

Comparative analysis of trifluoromethyl-substituted valeric acid derivatives reveals important structure-activity relationships and provides context for understanding the unique properties of this compound. Several related compounds in this chemical family demonstrate varying substitution patterns and molecular properties that illustrate the impact of trifluoromethyl group positioning.

The ethyl ester derivative, Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate, with Chemical Abstracts Service number 898792-94-4, represents a directly related compound with molecular formula C₁₅H₁₄F₆O₃ and molecular weight 356.26 grams per mole. This ester form demonstrates how functional group modification affects molecular weight while maintaining the core trifluoromethyl-substituted phenyl structure.

Compound Molecular Formula Molecular Weight Chemical Abstracts Service Number
This compound C₁₃H₁₀F₆O₃ 328.21 g/mol 898788-07-3
Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate C₁₅H₁₄F₆O₃ 356.26 g/mol 898792-94-4
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid C₁₂H₁₁F₃O₃ 260.21 g/mol 88699-88-1
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid C₁₂H₁₀F₄O₃ 278.20 g/mol 1443342-31-1

Single trifluoromethyl substitution patterns provide important comparative data. 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, with Chemical Abstracts Service number 88699-88-1, contains only one trifluoromethyl group at the para position, resulting in molecular formula C₁₂H₁₁F₃O₃ and molecular weight 260.21 grams per mole. This comparison demonstrates that the addition of a second trifluoromethyl group increases the molecular weight by 68 grams per mole and adds three additional fluorine atoms.

Mixed fluorine substitution patterns are exemplified by 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid, with Chemical Abstracts Service number 1443342-31-1. This compound contains one trifluoromethyl group and one fluorine atom, with molecular formula C₁₂H₁₀F₄O₃ and molecular weight 278.20 grams per mole. The comparison illustrates how different fluorine substitution strategies affect molecular properties while maintaining the oxovaleric acid backbone.

The physicochemical properties of these compounds vary significantly based on their substitution patterns. The 3,5-bis(trifluoromethyl) substitution pattern in the target compound provides enhanced lipophilicity and electron-withdrawing effects compared to mono-substituted analogs. Predicted properties for this compound include a boiling point of 331.7±42.0 degrees Celsius, density of 1.413±0.06 grams per cubic centimeter, and a predicted acid dissociation constant of 4.61±0.10. These properties reflect the significant influence of the dual trifluoromethyl substitution on molecular behavior.

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O3/c14-12(15,16)8-4-7(5-9(6-8)13(17,18)19)10(20)2-1-3-11(21)22/h4-6H,1-3H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOWHQTDQOSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645268
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-07-3
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid

A key precursor is 3,5-bis(trifluoromethyl)benzoic acid , which can be synthesized via a Grignard reaction followed by carboxylation:

  • Step 1: Formation of the Grignard reagent by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF) under anhydrous conditions.

  • Step 2: Carboxylation of the Grignard reagent by bubbling carbon dioxide gas into the reaction mixture at temperatures below 0°C to control exotherm and maximize yield.

  • Step 3: Acidification with a strong acid (e.g., HCl) to isolate the 3,5-bis(trifluoromethyl)benzoic acid.

This process typically yields the acid in 76-78% isolated yield with high purity (>98 wt%) and is scalable due to the use of common solvents like THF and controlled reaction conditions.

Step Reagents/Conditions Outcome/Yield
1 3,5-bis(trifluoromethyl)bromobenzene + Mg in THF Formation of Grignard reagent
2 CO₂ gas at <0°C, 20-25 psi Carboxylation complete within 1 hour
3 Acidification with strong acid 3,5-bis(trifluoromethyl)benzoic acid, 76-78% yield

The introduction of the 5-oxovaleric acid moiety onto the trifluoromethyl-substituted phenyl ring is typically achieved through carbon chain elongation and oxidation steps. While direct literature on the exact compound is limited, analogous methods for related fluorinated oxovaleric acids provide insight:

  • Oxidative functionalization of the aromatic ring or side chain using reagents such as oxalyl chloride or other acyl chlorides to introduce keto groups.

  • Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to facilitate amide or ester bond formation in intermediate steps, as seen in related trifluoromethyl-substituted oxazole carboxylic acid derivatives.

  • Reflux in toluene or other aprotic solvents to promote cyclization or condensation reactions, as demonstrated in the synthesis of trifluoromethyl-containing oxopentanoic acids.

Representative Synthetic Route Example

A reported synthetic sequence for a related trifluoromethyl-substituted oxazole carboxylic acid involves:

  • Activation of the carboxylic acid group of a trifluoromethyl-substituted aromatic acid with EDC·HCl and DMAP in dichloromethane.

  • Coupling with an amine-containing heterocyclic intermediate under mild conditions (room temperature, overnight stirring).

  • Workup involving acid washes and drying to isolate the pure product with yields around 45%.

This approach can be adapted for the preparation of 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid by selecting appropriate intermediates and reaction conditions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Notes Reference
Grignard formation of 3,5-bis(trifluoromethyl)bromobenzene Mg in THF, anhydrous conditions High yield, scalable
Carboxylation of Grignard reagent CO₂ gas at <0°C, 20-25 psi 76-78% isolated yield
Acidification Strong acid (HCl) Isolation of 3,5-bis(trifluoromethyl)benzoic acid
Activation and coupling EDC·HCl, DMAP in DCM, room temp, overnight 45% yield for related oxazole carboxylic acid
Reflux condensation Toluene, reflux, 2.5 h 92% yield for related trifluoromethyl oxopentanoic acid

Research Findings and Considerations

  • Temperature control during the carboxylation step is critical to manage exotherms and maintain high yields.

  • Choice of solvent such as THF is preferred for Grignard formation and carboxylation due to its ability to stabilize organomagnesium intermediates.

  • Coupling efficiency can be enhanced by using carbodiimide-based coupling agents and catalytic DMAP, which activate carboxylic acids toward nucleophilic attack.

  • Purification typically involves aqueous acid-base extractions and drying over anhydrous salts, followed by evaporation under reduced pressure to yield the target compound as a solid.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid include:

5-(3,5-Dichlorophenyl)-5-oxovaleric acid : Chlorine substituents replace trifluoromethyl groups.

5-(3,5-Difluorophenyl)-5-oxovaleric acid : Fluorine atoms replace trifluoromethyl groups.

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid : Methoxy (-OCH₃) groups replace trifluoromethyl groups.

Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate : Ethyl ester derivative of the difluorophenyl analog.

Physicochemical Properties

Property This compound 5-(3,5-Dichlorophenyl)-5-oxovaleric Acid 5-(3,5-Difluorophenyl)-5-oxovaleric Acid 5-(3,5-Dimethoxyphenyl)-5-oxovaleric Acid
Molecular Formula C₁₃H₁₀F₆O₃ C₁₁H₁₀Cl₂O₃ C₁₁H₁₀F₂O₃ C₁₃H₁₆O₅
Molecular Weight (g/mol) 352.22 (estimated) 273.10 228.19 252.26
pKa (Predicted) ~3.5–4.0 (strongly acidic due to -CF₃) ~4.5–5.0 ~4.0–4.5 4.62±0.10
Boiling Point (°C) Not reported Not reported Not reported 444.5±35.0 (predicted)
Key Substituent Effects High lipophilicity, electron-withdrawing Moderate electronegativity, bulkier substituent Lower lipophilicity vs. -CF₃ Electron-donating, reduced acidity

Notes:

  • The trifluoromethyl groups in the target compound increase acidity (lower pKa) compared to methoxy or chlorine analogs due to their electron-withdrawing nature .
  • Chlorine substituents (in 5-(3,5-Dichlorophenyl)-5-oxovaleric acid) may enhance stability but reduce solubility in polar solvents .

Biological Activity

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C12H10F6O3
  • Molecular Weight : 306.20 g/mol
  • CAS Number : 898788-07-3

The compound features a 5-oxovaleric acid backbone with a trifluoromethyl-substituted phenyl group, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as a ligand for certain receptors, modulating signaling pathways that affect cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. A study demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

In vitro experiments revealed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 9 and 3.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound IC50 (µM) Mechanism
5-(4-Fluorophenyl)-5-oxovaleric acid20Apoptosis induction
5-(2-Chlorophenyl)-5-oxovaleric acid25Cell cycle arrest
5-(3-Methylphenyl)-5-oxovaleric acid30Inhibition of DNA synthesis

Unique Features

The presence of the trifluoromethyl group in the compound enhances its potency compared to analogs lacking this substituent. This feature contributes to its increased lipophilicity and bioavailability.

Q & A

Q. How should discrepancies in biological assay results between in vitro and in vivo models be addressed?

  • Resolution Framework :
  • Step 1 : Verify compound stability in physiological buffers (pH 7.4, 37°C) using LC-MS. Degradation products may explain reduced in vivo efficacy .
  • Step 2 : Assess bioavailability via pharmacokinetic studies (e.g., plasma concentration-time curves). Low permeability may require prodrug design .
  • Step 3 : Cross-reference with transcriptomic data to identify off-target effects masking therapeutic activity .

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